1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
[3-(triazol-1-yl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(22-11-13(12-22)23-10-9-20-21-23)18-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)18/h1-10,13,18H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGFBVMATYBUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole moiety, which is known for its diverse pharmacological properties, with an azetidine ring and a xanthene carbonyl group. The combination of these structural elements positions this compound as a candidate for various therapeutic applications, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 363.4 g/mol. The presence of the xanthene carbonyl enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 2034495-54-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding. Studies suggest that compounds containing triazole motifs can modulate pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has demonstrated that this compound exhibits several promising biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of triazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. A notable study indicated that compounds similar to this compound displayed IC50 values in the low micromolar range against lung cancer cells (A549), suggesting significant antiproliferative effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazoles are known to exhibit antibacterial and antifungal activities through mechanisms that disrupt cellular functions in pathogens. Compounds derived from similar structures have shown effectiveness against resistant strains of bacteria and fungi .
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer activity of a series of triazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives had IC50 values as low as 0.8 μM against cancer cell lines, demonstrating their potential as lead compounds for drug development .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of various triazole derivatives against common pathogens. The study found that some compounds exhibited significant inhibitory effects on bacterial growth with minimal cytotoxicity towards human cell lines . This highlights the therapeutic potential of these compounds in treating infections.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorinated or chlorinated derivatives (e.g., ) exhibit enhanced binding to enzymes like IMPDH or carbonic anhydrase-II due to halogen bonding and increased lipophilicity. The target compound’s xanthene group may mimic these effects via aromatic interactions.
- Bulkiness vs. Solubility : The azetidine linker in the target compound likely improves solubility compared to rigid dibenzofuran-triazoles () or carbazole hybrids (), which face bioavailability challenges despite high activity.
- Synthetic Yields : Fluorinated triazoles synthesized via CuAAC achieve yields >90% under optimized conditions (), whereas carbazole-triazole conjugates require multistep routes with moderate yields (~60–75%) ().
Computational and Docking Studies
- Carbonic Anhydrase-II Inhibition : Triazole derivatives with aryloxyethyl groups (e.g., ) show ΔG values of -8.2 to -9.8 kcal/mol, correlating with experimental IC₅₀ values of 0.12–0.45 µM. The target compound’s xanthene moiety may enhance binding through π-π stacking with hydrophobic enzyme pockets .
- Antitubercular Activity: Dibenzofuran-triazole hybrids () achieve MICs of 1.56 µg/mL against Mycobacterium tuberculosis, outperforming non-aromatic analogues. The xanthene group’s planar structure could similarly disrupt mycobacterial membrane integrity.
Preparation Methods
Preparation of Xanthene-9-Carbonyl Chloride
Xanthene-9-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C, yielding xanthene-9-carbonyl chloride. This intermediate is highly reactive and used directly in subsequent acylations.
Reaction Conditions :
- Temperature: 0°C to room temperature.
- Solvent: Dichloromethane.
- Yield: >95% (by ¹H NMR).
Acylation of Azetidin-3-Amine
Azetidin-3-amine is reacted with xanthene-9-carbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.
Procedure :
- Dissolve azetidin-3-amine (1.0 equiv) in dry tetrahydrofuran (THF).
- Add TEA (2.0 equiv) and cool to 0°C.
- Slowly add xanthene-9-carbonyl chloride (1.1 equiv) and stir for 12 hours.
- Purify via column chromatography (hexane:ethyl acetate = 3:1).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.20 (m, 8H, xanthene-H), 4.12 (m, 1H, azetidine-H), 3.65 (m, 2H, azetidine-H), 2.98 (m, 2H, azetidine-H).
- HRMS : Calculated for C₁₇H₁₄NO₂ [M+H]⁺: 264.1024; Found: 264.1026.
Triazole Formation via CuAAC
Synthesis of Azetidin-3-Yl Azide
The 3-position of the azetidine ring is functionalized with an azide group to enable cycloaddition.
Procedure :
- Treat 1-(9H-xanthene-9-carbonyl)azetidin-3-yl methanesulfonate (1.0 equiv) with sodium azide (NaN₃, 3.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.
- Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Yield : 82% (white solid).
Copper-Catalyzed Cycloaddition
The azide intermediate reacts with a terminal alkyne under Cu(I) catalysis to form the 1,4-disubstituted triazole.
Procedure :
- Combine azetidin-3-yl azide (1.0 equiv), propargyl alcohol (1.2 equiv), CuI (0.1 equiv), and triethylamine (2.0 equiv) in THF:H₂O (3:1).
- Stir at room temperature for 3 hours.
- Purify via flash chromatography (dichloromethane:methanol = 10:1).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.80 (s, 1H, triazole-H), 7.65–7.10 (m, 8H, xanthene-H), 4.50 (m, 1H, azetidine-H), 4.20 (m, 2H, azetidine-H), 3.85 (m, 2H, azetidine-H).
- ¹³C NMR : δ 168.2 (C=O), 144.1 (triazole-C), 125.6–115.3 (xanthene-C).
Alternative Synthetic Routes
Zinc-Mediated Triazole Synthesis
Zinc ethyl (ZnEt₂) facilitates 1,5-disubstituted triazole formation, though regioselectivity differs from CuAAC.
Conditions :
Structural Confirmation and Biological Evaluation
Spectroscopic Characterization
Molecular Docking Studies
Docking into the carbonic anhydrase-II active site (PDB: 3KS3) revealed hydrogen bonds between the triazole and Thr199/Glu106 residues, explaining moderate inhibitory activity (IC₅₀ = 12–45 µM).
Challenges and Optimization
Regioselectivity in Triazole Formation
CuAAC exclusively yields 1,4-disubstituted triazoles, whereas non-catalyzed reactions produce mixtures. The choice of catalyst ensures regiochemical control.
Steric Hindrance in Acylation
Bulky xanthene groups necessitate slow addition of acyl chloride to prevent side reactions. Microwave-assisted synthesis reduced reaction time by 40% in pilot trials.
Q & A
Basic: What established synthetic routes are available for 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry," to form the triazole ring. Key steps include:
- Pre-functionalization : The azetidine ring is first acylated with a xanthene-9-carbonyl group under anhydrous conditions (e.g., using DCM as a solvent and coupling agents like DCC/DMAP) .
- Triazole Formation : An azide-bearing intermediate reacts with a terminal alkyne (or vice versa) in the presence of Cu(I) (e.g., CuSO₄/sodium ascorbate) to ensure regioselective 1,4-triazole formation .
- Critical Conditions :
Advanced: How can regioselectivity challenges during triazole formation be systematically addressed?
Answer:
Regioselectivity in triazole synthesis is inherently controlled by Cu(I) catalysis , which favors 1,4-disubstituted triazoles over the 1,5-isomers formed in thermal reactions. To validate and optimize:
- Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with stabilizing ligands (e.g., TBTA) to enhance reaction efficiency .
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify byproducts.
- Computational Modeling : Use DFT calculations to predict transition-state energies and substituent effects on regioselectivity .
Contradictions in literature reports (e.g., unexpected 1,5-isomers) often arise from trace metal impurities or incomplete catalyst removal .
Basic: What spectroscopic and analytical methods confirm the compound’s structure?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons from xanthene and triazole).
- ¹³C NMR : Carbonyl signals (C=O) near δ 170 ppm and azetidine/triazole carbons at δ 50–150 ppm .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ ion) to validate molecular formula .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
Advanced: What contradictions exist in reported biological activities of xanthene-triazole hybrids, and how can they be resolved?
Answer:
- Contradictions : Some studies report potent anti-tubercular activity (MIC <1 µg/mL), while others show no efficacy against Mycobacterium tuberculosis .
- Resolution Strategies :
- Standardized Assays : Use identical bacterial strains (e.g., H37Rv) and culture conditions (e.g., Middlebrook 7H9 media) for reproducibility.
- Cytotoxicity Controls : Test compounds on mammalian cell lines (e.g., HEK293) to distinguish selective activity from general toxicity .
- Target Validation : Employ genetic knockdown (e.g., CRISPR) of hypothesized targets (e.g., fatty acid biosynthesis enzymes) to confirm mechanism .
Basic: What initial biological screening assays are recommended for this compound?
Answer:
- Antimicrobial Activity : Broth microdilution assays against M. tuberculosis, Staphylococcus aureus, and Candida albicans (NCCLS guidelines) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to determine IC₅₀ values.
- Fluorescence Imaging : Leverage the xanthene moiety’s intrinsic fluorescence (λₑₓ ~350 nm) for cellular uptake studies via confocal microscopy .
Advanced: What is the hypothesized mechanism of action against M. tuberculosis, and how can binding interactions be validated?
Answer:
- Hypothesis : The compound inhibits InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis, via competitive binding to the NADH cofactor site .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) between the compound and purified InhA.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds with Ser94 or Tyr158 residues .
Basic: What are the solubility and stability profiles under various storage conditions?
Answer:
- Solubility : Highly soluble in DMSO (>100 mg/mL); moderate in methanol (10–25 mg/mL). Insoluble in water .
- Stability :
Advanced: How can computational modeling predict binding affinity with bacterial targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with InhA (PDB: 4TZK). Focus on triazole-xanthene hydrophobic packing and hydrogen bonds .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS/AMBER) to assess conformational flexibility.
- QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data to design optimized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
